molecular formula C19H28N2O4S B2693561 N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1797687-47-8

N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2693561
CAS No.: 1797687-47-8
M. Wt: 380.5
InChI Key: SKAKHJZOMHGVGH-UHFFFAOYSA-N
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Description

“N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The isobutylsulfonyl group attached to the piperidine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic nitrogen atom, while the acetamide group introduces a polar carbonyl group . The isobutylsulfonyl group could potentially introduce steric hindrance .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could increase its solubility in polar solvents . The piperidine ring might also influence its boiling point and melting point .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

Researchers have been active in synthesizing new derivatives that incorporate the piperidine moiety, demonstrating potential biological activities. For instance, a series of N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, showing promising activity in some cases (H. Khalid et al., 2014). Additionally, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and displayed moderate to significant antibacterial activity (H. Khalid et al., 2016).

Enzymatic Inhibition Studies

Several studies focused on the inhibitory effects of synthesized derivatives on various enzymes, suggesting potential therapeutic applications. For instance, derivatives bearing the piperidine nucleus showed talented activity against cholinesterase enzymes, indicating potential for treating related disorders (H. Khalid, 2012).

Potential Therapeutic Applications

Research into the therapeutic potential of these compounds has yielded promising results. For example, novel anxiolytics based on piperidine acetamide derivatives showed good oral activity in animal models predictive of clinical efficacy for the treatment of anxiety, without adverse interactions with ethanol (C. P. Kordik et al., 2006). Furthermore, compounds synthesized from piperidin-1-ylsulfonyl)indolin-2-one demonstrated significant cytotoxicity against hepatic cancer cell lines, with potential implications for cancer therapy (M. Eldeeb et al., 2022).

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical drug, further studies would be needed to evaluate its efficacy, safety, and pharmacokinetics .

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

The specific mode of action of This compound Piperidine derivatives are known to have various biological activities . The interaction of this compound with its targets would result in changes at the molecular level, which could potentially lead to the observed pharmacological effects.

Biochemical Pathways

The exact biochemical pathways affected by This compound It is known that piperidine derivatives can influence a wide range of biological pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.

Result of Action

The molecular and cellular effects of This compound Given that piperidine derivatives are known to have various biological activities , it can be inferred that this compound would have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

N-[4-[2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-14(2)13-26(24,25)18-8-10-21(11-9-18)19(23)12-16-4-6-17(7-5-16)20-15(3)22/h4-7,14,18H,8-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAKHJZOMHGVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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